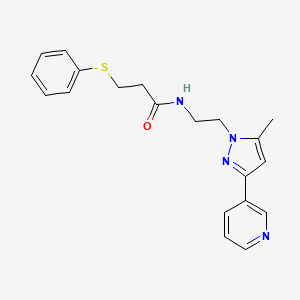![molecular formula C12H6F3N3O2 B2823783 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid CAS No. 956742-33-9](/img/structure/B2823783.png)
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is a chemical compound with the empirical formula C12H6F3N3O2 and a molecular weight of 281.19 g/mol . This compound is known for its unique structure, which includes a trifluoromethyl group and a cyano group attached to a pyrazole ring, further connected to a benzenecarboxylic acid moiety .
Méthodes De Préparation
The synthesis of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid typically involves multiple steps, starting from readily available starting materials. The final step involves the attachment of the benzenecarboxylic acid moiety under specific reaction conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production .
Analyse Des Réactions Chimiques
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid is utilized in various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl and cyano groups play a crucial role in its reactivity and binding affinity to target molecules . The compound can modulate various biochemical pathways, leading to its observed effects .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic Acid include other pyrazole derivatives with different substituents. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical and biological properties . Some examples of similar compounds are:
- 4-[4-cyano-5-(methyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
- 4-[4-cyano-5-(ethyl)-1H-pyrazol-1-yl]benzenecarboxylic acid
These comparisons highlight the uniqueness of this compound in terms of its trifluoromethyl group, which imparts distinct properties and applications .
Propriétés
IUPAC Name |
4-[4-cyano-5-(trifluoromethyl)pyrazol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6F3N3O2/c13-12(14,15)10-8(5-16)6-17-18(10)9-3-1-7(2-4-9)11(19)20/h1-4,6H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDWGWVEFQAOLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-[2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]-2-hydroxybenzohydrazide](/img/structure/B2823701.png)
![1-(4-Methoxyphenyl)-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]pyrrolidin-2-one](/img/structure/B2823702.png)

![Methyl 6-amino-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B2823704.png)
![2-{4-[(3-methylphenyl)sulfanyl]-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2823706.png)

![3-Fluoro-8-(3-fluoropyridine-4-carbonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2823711.png)

![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2823714.png)
![3-(4-Chlorophenyl)-5-{[(4-methylphenyl)sulfonyl]methyl}isoxazole](/img/structure/B2823715.png)
![4-methyl-6-phenoxy-1-(4-phenoxyphenyl)-1H,2H,3H-pyrrolo[3,2-c]quinoline](/img/structure/B2823717.png)

![6-(naphthalen-1-yl)-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2823719.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-imidazole-5-carboxamide](/img/structure/B2823720.png)
